2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride
Description
2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a nitrile-based organic compound featuring a central carbon atom bonded to a phenyl group, a pyrrolidin-2-yl moiety, and an acetonitrile group, with a hydrochloride counterion. This structure confers unique physicochemical properties, making it a candidate for applications in pharmaceutical synthesis and catalysis. The pyrrolidine ring introduces chirality and basicity, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to amides or carboxylic acids) .
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-2-ylacetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10;/h1-3,5-6,11-12,14H,4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZJZJLKYBGJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C#N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetonitrile, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH3), primary amines (R-NH2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Amides, substituted nitriles
Scientific Research Applications
The applications of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride are varied, spanning medicinal chemistry, drug development, and forensic science. This compound, characterized by a phenyl group linked to a pyrrolidine ring and connected to an acetonitrile group, has a molecular formula of C12H14N2 - HCl and a molecular weight of approximately 222.72 g/mol. It typically appears as a white crystalline powder and is soluble in water and organic solvents.
Medicinal Chemistry and Drug Development
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a building block in synthesizing bioactive molecules, particularly antidepressants. Its unique structure allows it to interact with molecular targets, with the pyrrolidine ring enhancing its binding to proteins and enzymes, thus modulating their functions. Research indicates potential therapeutic properties, with ongoing studies exploring its pharmacological effects. The development of novel antidepressants with a quick onset, low side effects, and enhanced cognitive function is a significant area of study.
Synthesis and Industrial Applications
The synthesis of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride involves constructing the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalizing the preformed pyrrolidine ring. Large-scale synthesis in industrial settings utilizes optimized reaction conditions to ensure high yield and purity, including purification and crystallization processes to obtain the final product in its hydrochloride form.
Forensic Science
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile hydrochloride, being structurally similar to known stimulants, can be used in analytical techniques such as gas chromatography and mass spectrometry to identify and quantify known stimulants in forensic samples. Its use in forensic research aids in the identification and quantification of stimulants, contributing to forensic toxicology.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles
Key Findings :
- Ring Size Effects : Piperidine derivatives (6-membered) exhibit greater steric bulk and altered basicity compared to pyrrolidine analogs (5-membered), influencing receptor binding in CNS-active compounds .
- Aromatic vs. Aliphatic Heterocycles : Pyridine-based analogs (e.g., 2-(Pyridin-4-yl)acetonitrile hydrochloride) display enhanced solubility in polar solvents due to aromatic N-heteroatoms, whereas pyrrolidine derivatives are more lipophilic .
Functional Group Variations
Key Findings :
- Nitrile vs. Ester : Nitriles (e.g., 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile) are more reactive toward hydrolysis than esters, enabling diverse derivatization pathways .
- Amine vs. Heterocyclic Substituents: Primary amines (e.g., 2-Phenylglycinonitrile hydrochloride) lack the conformational rigidity of pyrrolidine-containing analogs, reducing their utility in enantioselective synthesis .
Biological Activity
2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C12H14ClN
- IUPAC Name: 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride
This compound features a phenyl group and a pyrrolidine moiety, which are known to influence its biological interactions.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds structurally related to 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride. For instance, research has shown that modifications in the pyrrolidine ring can enhance anticonvulsant activity in various seizure models, such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. In particular, derivatives with specific substitutions exhibited improved efficacy compared to their parent compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that various pyrrolidine derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains, suggesting a promising therapeutic potential in treating infections .
The biological activity of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile hydrochloride is thought to arise from its interaction with specific molecular targets. The pyrrolidine ring may facilitate binding to receptors or enzymes involved in neurotransmission and microbial metabolism. For instance, compounds that inhibit ion channels like KCNQ2 have been identified, with IC50 values indicating potent inhibition at low concentrations .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
